Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate
Description
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate (CAS: 103324-26-1) is an aromatic ester with the molecular formula C₁₀H₁₂O₄ and a molar mass of 196.2 g/mol . Its structure features a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively, linked to a methyl ester moiety via an acetoxy bridge. This compound is primarily utilized in synthetic organic chemistry, including as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
methyl 2-(2-hydroxy-3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(10(8)12)6-9(11)14-2/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHCVEHELLABCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-hydroxy-3-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 2-(2-hydroxy-3-methoxyphenyl)acetic acid.
Reduction: 2-(2-hydroxy-3-methoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation to form carbonyl compounds.
- Reduction to yield alcohols.
- Substitution reactions to introduce different functional groups.
Biology
Research indicates potential biological activities associated with this compound:
- Antimicrobial Activity: Studies have shown that it may exhibit inhibitory effects against certain bacterial strains.
- Anti-inflammatory Properties: Investigations into its anti-inflammatory effects suggest it could play a role in managing inflammatory conditions.
Medicine
The compound is being explored as a lead candidate for new pharmaceuticals. Its structural features allow for modifications that may enhance therapeutic efficacy. Notably:
- It has been studied for its potential to act on specific molecular targets involved in disease pathways.
Industrial Applications
This compound is also utilized in the production of fragrances and flavoring agents due to its aromatic properties. Its unique scent profile makes it valuable in the cosmetic and food industries.
Data Table: Comparison with Similar Compounds
| Compound Name | IUPAC Name | Applications |
|---|---|---|
| Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | Similar biological activities |
| Ethyl 2-(3-methoxyphenyl)acetate | Ethyl 2-(3-methoxyphenyl)acetate | Used in fragrance production |
| Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate | Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate | Potential pharmaceutical uses |
Case Studies
-
Antimicrobial Study:
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response. -
Pharmaceutical Development:
In pharmaceutical research, modifications of this compound led to derivatives that showed enhanced anti-inflammatory effects. These derivatives were tested in vitro and in vivo, indicating potential for development into therapeutic agents for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxy-3-methoxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Acetate Esters
a. Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3)
- Structure : Lacks the 3-methoxy group present in the target compound.
- Molecular Formula : C₉H₁₀O₃.
- Key Differences :
- Applications : Simpler structure may limit its utility in complex syntheses requiring regioselective reactivity .
b. Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (CAS: 90721-46-3)
- Structure : Contains two hydroxyl groups (2-hydroxy and 3-hydroxyphenyl) and a methyl ester.
- Molecular Formula : C₉H₁₀O₄.
- Key Differences :
c. Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate (CAS: 1151564-10-1)
- Structure : Substitutes the hydroxyl group with fluorine at the 2-position and retains the 3-methoxy group.
- Molecular Formula : C₁₁H₁₃FO₄ (estimated).
- Ethyl ester group increases lipophilicity compared to the methyl ester in the target compound .
Functional Group Variants
a. 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS: 306-08-1)
- Structure : Carboxylic acid analog of the target compound (lacks the methyl ester).
- Molecular Formula : C₉H₁₀O₄.
- Key Differences :
b. Methyl 2-phenylacetoacetate (CAS: 16648-44-5)
- Structure : Incorporates a ketone group adjacent to the ester.
- Molecular Formula : C₁₁H₁₂O₃.
- Key Differences: Presence of a β-ketoester enables keto-enol tautomerism, enhancing reactivity in Claisen or Michael addition reactions. Broader synthetic applications in heterocycle formation compared to the target compound .
Biological Activity
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate, also known as methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.
Chemical Structure and Properties
- Chemical Formula : C10H12O4
- Molecular Weight : 196.20 g/mol
- Functional Groups : Hydroxy (-OH), Methoxy (-OCH3)
The presence of hydroxy and methoxy groups in its structure allows the compound to engage in various non-covalent interactions with biological macromolecules, influencing their functionality and activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) have been employed to evaluate its capacity to scavenge free radicals. The compound's derivatives have shown promising results in mitigating oxidative stress-related conditions.
Antimicrobial Activity
The compound has been tested for its antimicrobial properties against various pathogens. In vitro studies demonstrated that this compound exhibited inhibitory effects on bacteria such as Pseudomonas aeruginosa and Bacillus cirroflagellosus. The zones of inhibition were measured to assess efficacy, with results indicating significant antimicrobial activity at concentrations around 10 μg/mL .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects . The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Studies suggest that the compound may modulate pathways associated with inflammation through its interaction with specific receptors.
Anticancer Potential
Recent investigations have highlighted the potential of this compound as an anticancer agent . In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . The compound's ability to induce apoptosis in cancer cells was confirmed through assays measuring caspase-3 activity, suggesting a promising avenue for further research in cancer therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Metabolic Transformation : In vivo metabolic processes may lead to the formation of active metabolites that exhibit specific biological effects.
- Receptor Interaction : Binding assays indicate that the compound interacts with various sensory receptors, potentially influencing sensory biology and therapeutic applications.
Data Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH, ABTS, ORAC assays | Significant radical scavenging activity |
| Antimicrobial | Zone of inhibition assay | Effective against Pseudomonas aeruginosa |
| Anti-inflammatory | Cytokine inhibition assays | Modulates pro-inflammatory pathways |
| Anticancer | Cell viability assays | IC50 values: MDA-MB-231 (2.43–7.84 μM) |
Case Studies
- Antioxidant Study : A study assessed the antioxidant activity of various derivatives of this compound using DPPH and ORAC methods. Results indicated that specific modifications enhanced antioxidant efficacy significantly.
- Anticancer Research : A recent publication highlighted the anticancer properties of this compound against multiple cancer cell lines, emphasizing its potential as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
